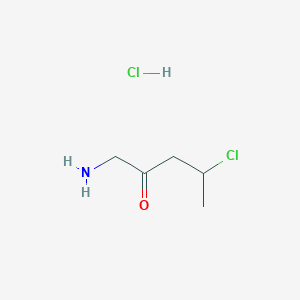

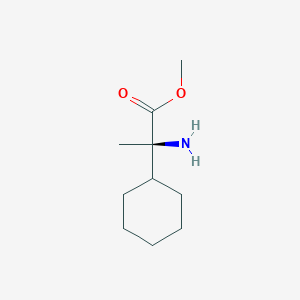

![molecular formula C10H11N3O2 B2863792 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one CAS No. 1808543-92-1](/img/structure/B2863792.png)

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one” is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles generally involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole . The synthesis of similar compounds has been reported, with yields ranging from 44% to 98% .Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . Hydrogen bonding and π–π stacking type of interactions were considered to be serving as an “anchor” to guide the 3D orientation of a ligand into the active site of the enzyme and facilitating the steric and electrostatic interactions .Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been utilized in various chemical reactions, including annulation reactions, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary widely depending on their substituents . For example, the melting point of similar compounds has been reported to range from 106.6–108.1 °C to 133–135 °C .Applications De Recherche Scientifique

Drug Discovery

1,2,4-Oxadiazole is an essential motif in drug discovery, which is incorporated in many experimental, investigational, and marketed drugs . For example, it is found in drugs like ataluren, naldemedine, amenamevir, ozanimod, azilsartan medoxomil, and opicapone .

Anti-Infective Agents

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have potential for Structure-Activity Relationship (SAR) and activity potential .

Conducting Systems

The 1,2-diazole fragment present in the molecule acts as an electron withdrawing group, so it is widely used in various types of conducting systems . It can increase the quantum yield of fluorescence and improve the stability of the molecule .

Anti-Trypanosomal Activity

Some 1,2,4-oxadiazoles have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain using molecular docking . This could lead to potential treatments for Chagas disease or American trypanosomiasis .

Antimicrobial Activities

Compounds containing a 1,2,4-oxadiazole ring have shown good antimicrobial activities against test microorganisms . This includes compounds bearing a 5-mercapto-1,3,4-oxadiazole ring linked to a 1,2,4-triazole nucleus via a methylene linkage .

Bioactive Compounds

1,2,4-Oxadiazoles have been used in the design of bioactive compounds . They allow for obtaining 1,2,4-oxadiazoles with thermosensitive functions and expand the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .

Mécanisme D'action

Target of Action

It is known that 1,2,4-oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the compound may target various infectious agents.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This property may play a role in the compound’s interaction with its targets.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.

Pharmacokinetics

The molecular formula of the compound is c15h23n5os , which suggests that it is a relatively small molecule This could potentially influence its absorption and distribution within the body

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may result in the inhibition or destruction of infectious agents at the molecular and cellular levels.

Orientations Futures

Oxadiazoles have shown potential for a wide range of applications, including as high energy molecules, ionic salts, and pharmaceutical compounds . They have been used in the development of anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The future research in this field could focus on further refinement of 1,2,4-oxadiazole as anti-infective agents .

Propriétés

IUPAC Name |

1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-9-11-8(12-15-9)7-13-6-4-3-5-10(13)14/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAHWSDSLKVDNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CN2C=CC=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

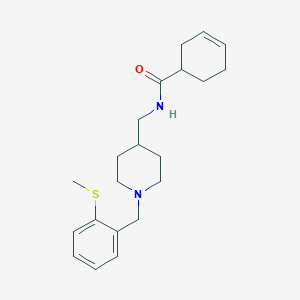

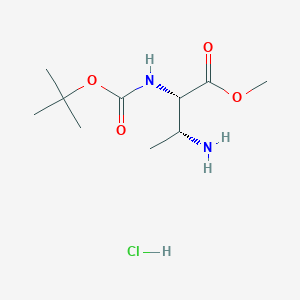

![4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863710.png)

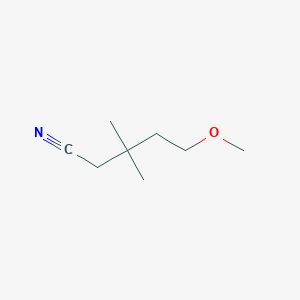

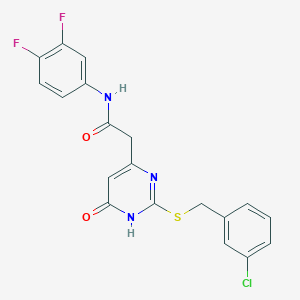

![tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2863711.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)

![methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2863715.png)

![bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid](/img/structure/B2863722.png)

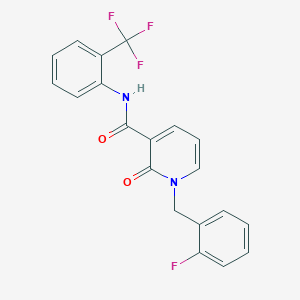

![(4S,8R,13E)-Spiro[16-oxa-3,9-diazatricyclo[15.4.0.04,8]henicosa-1(21),13,17,19-tetraene-11,3'-azetidine]-2,10-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863725.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2863727.png)